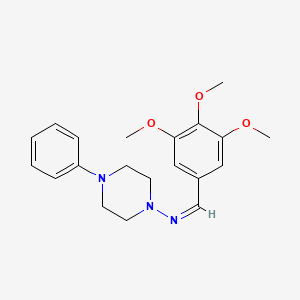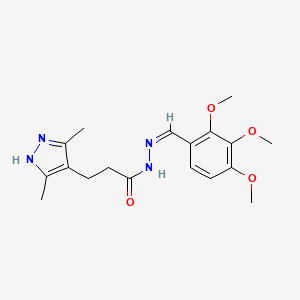![molecular formula C22H27NO3 B5912973 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5912973.png)
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one, also known as DIC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and is known for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been extensively used in scientific research as a fluorescent probe for detecting metal ions such as copper, zinc, and iron. It has also been used as a fluorescent sensor for detecting nitric oxide, a signaling molecule involved in various physiological processes. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been used as a photosensitizer for photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Mecanismo De Acción
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one acts as a chelating agent, meaning it can form coordination complexes with metal ions. The fluorescent properties of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one arise from the interaction between the metal ion and the coumarin moiety of the molecule. The mechanism of action of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer involves the generation of reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in lab experiments is its high selectivity and sensitivity for metal ions and nitric oxide. It can be used in a variety of assays to detect these molecules in biological samples. However, one of the limitations of using 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one is its potential toxicity at high concentrations. Careful optimization of the experimental conditions is necessary to ensure the safety of the researchers and the accuracy of the results.
Direcciones Futuras
There are several potential future directions for the use of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one in scientific research. One area of interest is the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based fluorescent probes for imaging metal ions and nitric oxide in vivo. Another area of interest is the optimization of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one as a photosensitizer for photodynamic therapy, with the aim of improving its efficacy and reducing its toxicity. Additionally, the development of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one-based inhibitors of acetylcholinesterase and anti-inflammatory agents is an area of potential future research.
Métodos De Síntesis
The synthesis of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with diisobutylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the resulting product is purified by column chromatography. The yield of 4-[(diisobutylamino)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Propiedades
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-3-hydroxybenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-14(2)11-23(12-15(3)4)13-19-20(24)10-9-17-16-7-5-6-8-18(16)22(25)26-21(17)19/h5-10,14-15,24H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJVHHJDGRQYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[bis(2-methylpropyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5912896.png)
![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5912902.png)
![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912905.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5912913.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5912921.png)



![1-{3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5912962.png)
![3-(4-biphenylyloxy)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912976.png)
![7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912977.png)
![4-chloro-N-{2-(4-methoxyphenyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B5912978.png)
![3-(2-chlorophenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912985.png)